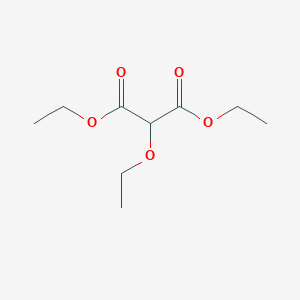

Diethyl 2-ethoxymalonate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

diethyl 2-ethoxypropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-4-12-7(8(10)13-5-2)9(11)14-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIWYGMNGVBLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480012 | |

| Record name | Diethyl ethoxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37555-99-0 | |

| Record name | Diethyl ethoxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2-ethoxymalonate: Properties, Structure, and Synthetic Applications

Introduction

Diethyl 2-ethoxymalonate, also known by synonyms such as Diethyl (ethoxymethylene)malonate (DEEMM) and Ethoxymethylenemalonic acid diethyl ester, is a highly functionalized organic compound with significant utility in synthetic chemistry.[1] Its structure, which incorporates a malonate core with two ethyl ester groups and an enol ether, provides multiple reactive sites, making it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its role in pharmaceutical and fine chemical manufacturing.[1][2]

Chemical Structure and Identification

The molecular structure of this compound is fundamental to its reactivity. The presence of the electron-rich enol ether double bond, coupled with the two electron-withdrawing carbonyl groups of the diethyl malonate moiety, creates a unique electronic environment that dictates its chemical behavior.

Caption: Chemical structure of this compound.

The IUPAC name for this compound is diethyl 2-(ethoxymethylidene)propanedioate.[1] It is registered under the CAS number 87-13-8.[1]

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O₅ | [1] |

| Molecular Weight | 216.23 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 279-281 °C | |

| Density | 1.07 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.462 | |

| Flash Point | 144 °C (closed cup) | |

| Solubility | Insoluble in water | [2] |

Spectroscopic Analysis

Spectroscopic techniques are essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule. The ethoxy groups give rise to characteristic triplets for the methyl protons (CH₃) and quartets for the methylene protons (CH₂). The vinylic proton of the ethoxymethylene group appears as a singlet further downfield.[3]

-

¹³C NMR: The carbon-13 NMR spectrum shows signals for the carbonyl carbons of the ester groups, the carbons of the enol ether double bond, and the carbons of the ethyl groups.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. A strong C=O stretching vibration is observed for the ester carbonyl groups, typically in the range of 1730-1760 cm⁻¹.[6] Additionally, C-O stretching bands for the ester and ether linkages are prominent.[6][7]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of this compound reveals a fragmentation pattern that can be used for its identification. While the molecular ion peak may be observed, common fragmentation pathways include the loss of an ethoxy group (·OCH₂CH₃, 45 Da) or an ethoxycarbonyl group (·COOCH₂CH₃, 73 Da).[6][8] Another significant fragmentation is the loss of the entire diethyl malonate moiety (159 Da).[8][9]

Synthesis of this compound: A Step-by-Step Protocol

The most common laboratory and industrial synthesis of this compound involves the condensation of diethyl malonate with triethyl orthoformate.[10] The following protocol is a representative example of this synthesis.

Reaction Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reagent Preparation: In a suitable reaction vessel equipped with a reflux condenser and a distillation head, combine diethyl malonate and triethyl orthoformate. Acetic anhydride is often used as a solvent and water scavenger, and a catalytic amount of anhydrous zinc chloride is added.

-

Causality: Acetic anhydride reacts with any water present and with the ethanol produced during the reaction, driving the equilibrium towards the product. Zinc chloride acts as a Lewis acid catalyst to activate the orthoformate.

-

-

Reaction: The mixture is heated. The progress of the reaction can be monitored by the distillation of ethanol and ethyl acetate.

-

Causality: Heating provides the necessary activation energy for the condensation reaction. The removal of the volatile byproducts (ethanol and ethyl acetate) is crucial for driving the reaction to completion according to Le Chatelier's principle.

-

-

Work-up and Purification: After the reaction is complete, the crude product is purified by fractional distillation under reduced pressure.

-

Causality: Reduced pressure distillation is employed to lower the boiling point of the high-boiling product, preventing thermal decomposition. Fractional distillation separates the desired product from unreacted starting materials and high-boiling byproducts.

-

Key Reactions and Applications

The primary application of this compound is as a versatile building block in organic synthesis, particularly for the construction of heterocyclic systems.

The Gould-Jacobs Reaction

A cornerstone application of this compound is in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[10][11][12] This reaction is of significant importance in the pharmaceutical industry for the preparation of various quinoline-based drugs, including antimalarials and antibiotics.[13]

The reaction proceeds in a series of steps:

-

Condensation: An aniline or a substituted aniline reacts with this compound, with the elimination of ethanol, to form an anilidomethylenemalonate intermediate.[10][12]

-

Cyclization: The intermediate undergoes a thermally induced intramolecular cyclization (a 6-electron electrocyclization) to form a 4-hydroxy-3-carboalkoxyquinoline.[10][12]

-

Saponification and Decarboxylation: The resulting ester is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated upon heating to yield the final 4-hydroxyquinoline product.[10][12]

Caption: Simplified schematic of the Gould-Jacobs reaction pathway.

Safety, Handling, and Storage

This compound is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation.

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][11][14] Avoid contact with skin and eyes, and avoid inhalation of vapors.[11][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[12]

Conclusion

This compound is a pivotal reagent in organic synthesis, offering a reliable and versatile platform for the construction of complex molecules, most notably quinoline derivatives through the Gould-Jacobs reaction. A thorough understanding of its chemical properties, spectroscopic characteristics, and reaction mechanisms is essential for its effective and safe utilization in research and industrial applications.

References

- 1. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Diethyl ethoxymethylenemalonate (87-13-8) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. Diethyl malonate(105-53-3) IR Spectrum [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. Gould-Jacobs Reaction [drugfuture.com]

- 12. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 13. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ablelab.eu [ablelab.eu]

The Versatile Keystone of Heterocyclic Synthesis: A Technical Guide to Diethyl Ethoxymethylenemalonate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nomenclature

In the landscape of organic synthesis, precision in chemical identification is paramount. The subject of this guide is a prime example of potential ambiguity. While the query "Diethyl 2-ethoxymalonate" is chemically plausible, the overwhelmingly prevalent and commercially recognized compound for the intended synthetic applications is Diethyl ethoxymethylenemalonate (DEEMM) . This guide will focus on the latter, which is unambiguously identified by CAS Number 87-13-8 . It is crucial for researchers to recognize that these names are often used interchangeably in literature, but CAS 87-13-8 is the definitive identifier for the versatile reagent detailed herein.

Section 1: Chemical Identity and Physicochemical Properties

Diethyl ethoxymethylenemalonate is a highly functionalized organic compound that serves as a critical building block in the synthesis of a wide array of complex molecules, particularly heterocyclic systems.[1][2] Its reactivity stems from the unique arrangement of an enol ether and two ester functionalities.

Synonyms: A researcher may encounter this compound under various names, including:

Physicochemical Data Summary:

| Property | Value | Source(s) |

| CAS Number | 87-13-8 | [1][3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₁₀H₁₆O₅ | [1][3][10][12] |

| Molecular Weight | 216.23 g/mol | [3][9][10][11] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 279-281 °C | [9] |

| Density | 1.07 g/mL at 25 °C | [9] |

| Refractive Index | n20/D 1.462 | [9] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [1] |

| Flash Point | 144 °C (291.2 °F) | [4] |

Section 2: Synthesis of Diethyl Ethoxymethylenemalonate

The most common and industrially significant method for the synthesis of DEEMM involves the condensation of diethyl malonate with triethyl orthoformate.[2][13] This reaction is typically facilitated by a catalyst and driven to completion by the removal of ethanol.

Reaction Workflow: Synthesis of DEEMM

Caption: General workflow for the synthesis of DEEMM.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a modification of the Claisen procedure, as described in Organic Syntheses.[14]

Materials:

-

Diethyl malonate (160 g, 1.0 mole)

-

Triethyl orthoformate (148 g, 1.0 mole)

-

Acetic anhydride (204 g, 2.0 moles)

-

Anhydrous zinc chloride (0.5 g)

-

Diethyl ether

-

Magnesium sulfate

Equipment:

-

5-L three-necked flask

-

Thermometer

-

Distillation column (e.g., 12-inch packed column)

-

Still head and condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 5-L three-necked flask equipped with a thermometer and a distillation column, combine diethyl malonate (160 g), triethyl orthoformate (148 g), acetic anhydride (204 g), and anhydrous zinc chloride (0.5 g).[2]

-

Heating and Distillation: Heat the mixture in an oil bath. The reaction proceeds with the formation of ethanol, which is removed by distillation to drive the reaction forward. The temperature of the reaction mixture is gradually increased, typically from around 104°C to 124°C over several hours.[2]

-

Additional Reagents: To ensure complete reaction, it may be necessary to add more triethyl orthoformate and acetic anhydride during the process and continue the distillation.[2]

-

Workup: After the reaction is complete (as indicated by the cessation of ethanol distillation), allow the mixture to cool to room temperature. Dilute the residue with approximately 250 mL of diethyl ether.

-

Purification: Wash the ether solution thoroughly with water in a separatory funnel to remove any remaining zinc salts and other water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The crude product is then purified by vacuum distillation. The final product, diethyl ethoxymethylenemalonate, is collected at a boiling point of 109-111°C at 0.9 mmHg.[2]

Section 3: Applications in Drug Development - The Gould-Jacobs Reaction

A cornerstone application of DEEMM in pharmaceutical synthesis is its role in the Gould-Jacobs reaction to produce quinoline derivatives.[8][15][16] Quinolines are a critical scaffold in a vast number of pharmaceuticals, including antimalarials (e.g., chloroquine) and quinolone antibiotics (e.g., norfloxacin).[5][17]

The Gould-Jacobs reaction involves the condensation of an aniline with DEEMM, followed by a thermally induced cyclization to form a 4-hydroxyquinoline ring system.[15][18]

Mechanism of the Gould-Jacobs Reaction

Caption: Stepwise mechanism of the Gould-Jacobs reaction.

The reaction begins with a nucleophilic attack by the aniline nitrogen on the electron-deficient carbon of the enol ether in DEEMM, leading to the substitution of the ethoxy group.[18] The resulting anilidomethylenemalonate intermediate then undergoes a thermally induced 6-electron electrocyclization. Subsequent elimination of another molecule of ethanol yields the stable quinoline ring system.[15] The ester group can then be hydrolyzed (saponification) and the resulting carboxylic acid decarboxylated to yield the 4-hydroxyquinoline core.[15][16] This versatile synthesis allows for the introduction of various substituents on the aniline ring, leading to a diverse library of quinoline derivatives for drug discovery.[17]

Section 4: Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of DEEMM are essential to ensure laboratory safety.

Hazard Identification:

-

Irritant: Causes skin, eye, and respiratory tract irritation.[4][11][19]

-

Harmful if Swallowed: May be harmful if ingested.[4][11][19]

-

Sensitizer: May cause allergic skin or respiratory reactions upon re-exposure.[4]

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably a chemical fume hood.[4]

-

Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[11]

-

Avoid breathing vapors or mists.[4]

-

Wash hands thoroughly after handling.[4]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place.[4]

-

Keep the container tightly closed when not in use.[4]

-

Store away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[4]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. scbt.com [scbt.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. innospk.com [innospk.com]

- 6. Diethyl ethoxymethylenemalonate - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

- 9. 乙氧基亚甲基丙二酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 87-13-8 | Diethyl ethoxymethylenemalonate - Alachem Co., Ltd. [alachem.co.jp]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. Diethyl ethoxymethylenemalonate, 98+% 50 g | Buy Online | Thermo Scientific™ [thermofisher.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 16. Gould-Jacobs Reaction [drugfuture.com]

- 17. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wikiwand.com [wikiwand.com]

- 19. uprm.edu [uprm.edu]

Spectroscopic Data of Diethyl Ethoxymethylenemalonate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for diethyl ethoxymethylenemalonate (CAS No. 87-13-8), a crucial reagent in various synthetic applications, including the preparation of quinoline derivatives.[1] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm structural integrity, and monitor reaction progress. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of diethyl ethoxymethylenemalonate, offering expert interpretation grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

Diethyl ethoxymethylenemalonate, with the IUPAC name diethyl 2-(ethoxymethylidene)propanedioate, is a functionalized malonic ester.[2] Its structure incorporates two diethyl ester groups and an ethoxymethylene substituent, rendering it a versatile building block in organic synthesis.

Caption: Molecular structure of diethyl ethoxymethylenemalonate.

The following sections will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, providing both the raw data and a detailed interpretation of what each signal signifies about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For diethyl ethoxymethylenemalonate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure. The data presented here is referenced from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectroscopy

The ¹H NMR spectrum of diethyl ethoxymethylenemalonate exhibits distinct signals for the ethoxy and methylene protons. The presence of a double bond and the influence of electronegative oxygen atoms significantly impact the chemical shifts of the neighboring protons.

Table 1: ¹H NMR Data for Diethyl Ethoxymethylenemalonate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.03 | s | 1H | =CH-O |

| 4.29 | q | 2H | -O-CH₂-CH₃ (ethoxy) |

| 4.22 | q | 4H | -O-CH₂-CH₃ (ester) |

| 1.40 | t | 3H | -O-CH₂-CH₃ (ethoxy) |

| 1.30 | t | 6H | -O-CH₂-CH₃ (ester) |

Interpretation of the ¹H NMR Spectrum:

The most downfield signal at 8.03 ppm is a singlet, which is characteristic of the vinylic proton (=CH-O). Its significant downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the electron-withdrawing carbonyl groups.

The two quartets at 4.29 ppm and 4.22 ppm correspond to the methylene protons (-O-CH₂-) of the ethoxy and the two ester ethyl groups, respectively. The splitting into a quartet is due to coupling with the adjacent methyl protons.

The triplets at 1.40 ppm and 1.30 ppm are assigned to the methyl protons (-CH₃) of the ethoxy and the two ester ethyl groups. The triplet pattern arises from coupling with the neighboring methylene protons.

Caption: Correlation of ¹H NMR signals to the molecular structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for Diethyl Ethoxymethylenemalonate

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (ester) |

| 163.7 | C=O (ester) |

| 159.9 | =CH-O |

| 109.8 | =C(COOEt)₂ |

| 68.8 | -O-CH₂- (ethoxy) |

| 60.8 | -O-CH₂- (ester) |

| 15.1 | -CH₃ (ethoxy) |

| 14.2 | -CH₃ (ester) |

Interpretation of the ¹³C NMR Spectrum:

The two signals in the downfield region at 166.5 ppm and 163.7 ppm are characteristic of the carbonyl carbons of the two ester groups. The signal at 159.9 ppm corresponds to the vinylic carbon attached to the oxygen (=CH-O). The other vinylic carbon, substituted with the two ester groups, appears at 109.8 ppm .

The signals for the methylene carbons of the ethoxy and ester groups are observed at 68.8 ppm and 60.8 ppm , respectively. The methyl carbons of the ethoxy and ester groups appear at 15.1 ppm and 14.2 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of diethyl ethoxymethylenemalonate shows characteristic absorption bands for the C=O, C=C, and C-O bonds.

Table 3: Major IR Absorption Bands for Diethyl Ethoxymethylenemalonate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2982 | Medium | C-H stretch (alkane) |

| 1725 | Strong | C=O stretch (α,β-unsaturated ester) |

| 1645 | Strong | C=C stretch (conjugated) |

| 1240 | Strong | C-O stretch (ester) |

| 1140 | Strong | C-O stretch (ether) |

Interpretation of the IR Spectrum:

The strong absorption band at 1725 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ester groups. The conjugation with the C=C double bond lowers the frequency from that of a saturated ester (typically 1750-1735 cm⁻¹).

The strong band at 1645 cm⁻¹ is assigned to the C=C stretching vibration. Its intensity is enhanced due to the conjugation with the carbonyl groups. The C-H stretching of the alkyl groups is observed around 2982 cm⁻¹ .

The strong absorptions in the fingerprint region, particularly at 1240 cm⁻¹ and 1140 cm⁻¹ , are characteristic of the C-O stretching vibrations of the ester and ether linkages, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Key Mass Spectral Data for Diethyl Ethoxymethylenemalonate

| m/z | Relative Intensity (%) | Proposed Fragment |

| 216 | 25 | [M]⁺ (Molecular ion) |

| 171 | 100 | [M - OEt]⁺ |

| 143 | 60 | [M - COOEt]⁺ |

| 115 | 45 | [M - COOEt - CO]⁺ |

| 29 | 55 | [CH₂CH₃]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is observed at m/z 216 , which corresponds to the molecular weight of diethyl ethoxymethylenemalonate (C₁₀H₁₆O₅).

The base peak at m/z 171 results from the loss of an ethoxy radical (•OCH₂CH₃, 45 amu), a common fragmentation pathway for ethyl esters. The fragment at m/z 143 arises from the loss of an ethoxycarbonyl radical (•COOCH₂CH₃, 73 amu). Subsequent loss of a molecule of carbon monoxide (CO, 28 amu) from this fragment leads to the ion at m/z 115 . The peak at m/z 29 is due to the ethyl cation ([CH₂CH₃]⁺).

Caption: Proposed fragmentation pathway of diethyl ethoxymethylenemalonate.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a detailed and self-validating spectroscopic profile of diethyl ethoxymethylenemalonate. Each technique offers complementary information that, when synthesized, confirms the molecular structure and provides a benchmark for quality control and reaction monitoring. This guide serves as a technical resource for scientists, enabling a deeper understanding and confident application of this important chemical intermediate.

References

An In-Depth Technical Guide to the Synthesis and Mechanism of Diethyl 2-Ethoxymalonate

This guide provides a comprehensive overview of the synthesis and reaction mechanisms for obtaining diethyl 2-ethoxymalonate, a valuable reagent in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

This compound is a derivative of diethyl malonate, a cornerstone C2 synthon in organic chemistry. The introduction of an ethoxy group at the alpha-position significantly alters the molecule's reactivity and steric profile, opening avenues for the synthesis of complex molecular architectures. Its utility is particularly pronounced in the pharmaceutical industry for the construction of heterocyclic compounds and other intricate drug candidates. Understanding the nuances of its synthesis is paramount for its effective application.

Strategic Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound presents a fascinating challenge in regioselectivity. While the malonic ester synthesis is renowned for its efficient C-alkylation of the diethyl malonate enolate, the formation of an ether linkage at the alpha-carbon necessitates an O-alkylation pathway. This guide will focus on the most direct and reliable method for achieving this transformation: the nucleophilic substitution of a diethyl 2-halomalonate. Additionally, we will explore a plausible multi-step alternative involving a ketoester intermediate.

Primary Synthetic Route: Nucleophilic Substitution of Diethyl 2-Bromomalonate

The most direct approach to this compound involves the reaction of diethyl 2-bromomalonate with a strong alkoxide base, such as sodium ethoxide. This reaction proceeds via a classic SN2 mechanism.

Causality Behind Experimental Choices:

-

Starting Material: Diethyl 2-bromomalonate is chosen as the electrophile. The bromine atom is an excellent leaving group, facilitating the nucleophilic attack.

-

Nucleophile and Base: Sodium ethoxide serves a dual purpose. It is a strong nucleophile (the ethoxide ion) that attacks the carbon bearing the bromine. It is also a strong base, which can potentially lead to side reactions, a critical consideration in this synthesis. To minimize elimination reactions, the reaction is typically conducted at or below room temperature. The use of ethoxide as the nucleophile also prevents transesterification of the ethyl ester groups.

-

Solvent: Anhydrous ethanol is the solvent of choice. It readily dissolves both the sodium ethoxide and the diethyl 2-bromomalonate. Its protic nature can solvate the ions, but care must be taken to use anhydrous conditions to prevent hydrolysis of the esters and reaction with the sodium ethoxide.

Experimental Protocol:

A detailed, step-by-step methodology for this synthesis is provided below.

| Step | Procedure |

| 1 | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in anhydrous ethanol at 0 °C to generate sodium ethoxide in situ. |

| 2 | To the freshly prepared sodium ethoxide solution, add a solution of diethyl 2-bromomalonate (1.0 eq) in anhydrous ethanol dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. |

| 3 | After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. |

| 4 | Monitor the reaction progress by thin-layer chromatography (TLC). |

| 5 | Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. |

| 6 | Extract the aqueous layer with diethyl ether (3 x 50 mL). |

| 7 | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. |

| 8 | Concentrate the filtrate under reduced pressure to obtain the crude product. |

| 9 | Purify the crude product by vacuum distillation to yield pure this compound. |

Visualization of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Mechanistic Insights:

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The ethoxide ion acts as the nucleophile and attacks the carbon atom bonded to the bromine atom from the backside, leading to an inversion of configuration (though in this achiral molecule, it is not stereochemically apparent).

Caption: SN2 mechanism for the synthesis of this compound.

Alternative Synthetic Route: From Diethyl 2-Oxomalonate

An alternative, albeit more circuitous, route to this compound involves the use of diethyl 2-oxomalonate (also known as diethyl mesoxalate) as an intermediate. This approach consists of two main steps: the synthesis of the ketoester and its subsequent conversion to the desired ether.

Step 1: Synthesis of Diethyl 2-Oxomalonate

Diethyl 2-oxomalonate can be prepared from diethyl malonate via oxidation. A modern and efficient method utilizes sodium chlorite in an acidic medium.

Experimental Protocol for Diethyl 2-Oxomalonate:

| Step | Procedure |

| 1 | In a well-ventilated fume hood, prepare a solution of sodium chlorite (NaClO₂) in water. |

| 2 | In a separate flask, dissolve diethyl malonate in a suitable organic solvent (e.g., acetonitrile). |

| 3 | Cool the diethyl malonate solution to 0 °C and slowly add the sodium chlorite solution while maintaining the pH at approximately 4.4 with an acidic buffer. |

| 4 | Stir the reaction mixture vigorously at 0 °C for several hours. |

| 5 | After the reaction is complete, perform a standard aqueous workup and extract the product with an organic solvent. |

| 6 | Purify the crude diethyl 2-oxomalonate by vacuum distillation. |

Step 2: Conversion to this compound

The conversion of the keto group in diethyl 2-oxomalonate to an ethoxy group can be challenging. A plausible approach involves a two-step sequence:

-

Reduction to Diethyl 2-Hydroxymalonate (Diethyl Tartronate): The keto group can be selectively reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride (NaBH₄) in ethanol.

-

Williamson Ether Synthesis: The resulting diethyl 2-hydroxymalonate can then be converted to this compound via a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an ethyl halide (e.g., ethyl iodide).

Characterization of this compound

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethoxy protons (triplet and quartet), the methine proton (singlet), and the two equivalent ester ethyl groups (triplet and quartet). |

| ¹³C NMR | Resonances for the carbonyl carbons, the methine carbon, the carbons of the ethoxy group, and the carbons of the ester ethyl groups. |

| IR | Strong absorption band for the C=O stretching of the ester groups, and C-O stretching bands for the ether and ester functionalities. |

| Mass Spec | Molecular ion peak corresponding to the calculated molecular weight of this compound. |

Conclusion

The synthesis of this compound is most efficiently achieved through the SN2 reaction of diethyl 2-bromomalonate with sodium ethoxide. This method provides a direct and high-yielding route to the target molecule. While alternative pathways through intermediates like diethyl 2-oxomalonate are conceivable, they are more complex and likely to be less efficient. A thorough understanding of the reaction mechanisms and careful control of the experimental conditions are crucial for the successful and safe synthesis of this valuable building block for the pharmaceutical and chemical industries.

Unlocking Synthetic Versatility: A Guide to the Reactivity of the Ethoxymethylene Group in Diethyl 2-Ethoxymethylenemalonate (DEEM)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-ethoxymethylenemalonate (DEEM), also known as Diethyl (ethoxymethylene)malonate (DEMM or EMME), is a cornerstone reagent in organic synthesis, prized for the versatile reactivity of its ethoxymethylene group.[1][2] This trifunctional C3 synthon, bearing two ester groups and a vinyl ether moiety, serves as a critical building block for a vast array of complex molecules, most notably heterocyclic systems of profound pharmaceutical importance.[3] Its utility is primarily dictated by the electronic properties of the ethoxymethylene group, which render the molecule a potent Michael acceptor and an equivalent of a formylating agent. This guide provides an in-depth exploration of the core reactivity principles of DEEM, focusing on the mechanistic underpinnings of its reactions with nucleophiles and its strategic application in the synthesis of quinolone antibiotics and other key heterocycles. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights for researchers in synthetic chemistry and drug development.

The Heart of Reactivity: Structural and Electronic Profile of DEEM

The synthetic power of DEEM (CAS 87-13-8) originates from the unique electronic arrangement of its ethoxymethylene group.[1] The two electron-withdrawing diethyl malonate groups create a strong dipole across the carbon-carbon double bond. This polarization renders the β-carbon (the carbon atom adjacent to the ethoxy group) highly electrophilic and, therefore, exceptionally susceptible to attack by a wide range of nucleophiles.

Furthermore, the ethoxy group (–OEt) is an excellent leaving group, particularly after protonation or in the presence of a Lewis acid. This combination of a highly electrophilic center and a competent leaving group enables DEEM to undergo facile addition-elimination reactions, which are central to its synthetic applications.

Caption: Structure of DEEM highlighting the key reactive sites.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is critical for safe handling and effective experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆O₅ | [1] |

| Molecular Weight | 216.23 g/mol | |

| Appearance | Clear colorless to light yellow liquid | [4] |

| Boiling Point | 279-283 °C (lit.) | [4] |

| Density | 1.080 g/mL at 20 °C (lit.) | [4] |

| Refractive Index (n²⁰/D) | 1.461 - 1.463 | [1] |

| Flash Point | 155 °C (311 °F) | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [4][5] |

The Cornerstone of Quinolone Synthesis: The Gould-Jacobs Reaction

Perhaps the most significant application of DEEM in drug development is its central role in the Gould-Jacobs reaction, a robust and versatile method for synthesizing the 4-hydroxyquinoline core structure.[6][7] This scaffold is fundamental to a class of powerful synthetic antibiotics, including flumequine and norfloxacin.[1][6]

The reaction proceeds in two distinct, mechanistically critical stages:

-

Nucleophilic Substitution: An aniline (or a substituted aniline) reacts with DEEM. The nucleophilic nitrogen of the aniline attacks the electrophilic β-carbon of DEEM, followed by the elimination of ethanol. This initial step, typically performed at moderate temperatures (e.g., on a steam bath), yields a stable diethyl (anilinomethylene)malonate intermediate.[7][8][9]

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures (typically 250-300 °C). This step is a 6-electron electrocyclization, which closes the quinoline ring system. The reaction is driven by the formation of the stable aromatic ring. This high activation energy is why high-boiling solvents like diphenyl ether or solvent-free microwave irradiation are required.[10][11][12]

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

Protocol 1: Classical Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol is based on established methods requiring high-temperature reflux.[9][10]

-

Expertise & Causality: The use of a high-boiling solvent like diphenyl ether is non-negotiable for the cyclization step. Its boiling point (~258 °C) provides the necessary thermal energy to overcome the activation barrier for the intramolecular electrocyclization. Adding the intermediate dropwise to the boiling solvent maintains a high temperature and minimizes side reactions. Precipitation with a non-polar solvent like cyclohexane is effective because the polar quinolone product is insoluble in it, while the non-polar diphenyl ether is readily dissolved.

-

Methodology:

-

Intermediate Formation: In a round-bottom flask, combine freshly distilled aniline (1.0 eq) and diethyl 2-ethoxymethylenemalonate (1.05 eq). Heat the mixture on a steam bath or in an oil bath at 120 °C for 1 hour with stirring.[13]

-

Verification: Upon cooling, the diethyl (anilinomethylene)malonate intermediate should form, often as a pale yellow crystalline solid. The reaction can be monitored by TLC.

-

Cyclization Setup: In a separate three-neck flask equipped with a reflux condenser and a dropping funnel, bring diphenyl ether to a vigorous reflux (~250-255 °C).

-

Cyclization Reaction: Dissolve the intermediate from Step 2 in a minimal amount of warm diphenyl ether and add it dropwise to the refluxing solvent over 15-20 minutes. Maintain reflux for an additional 30 minutes.

-

Isolation: Allow the reaction mixture to cool to room temperature (approx. 25 °C). Add cyclohexane or diethyl ether (approx. 5-10 volumes) to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with the same non-polar solvent to remove all traces of diphenyl ether. The product can be further purified by recrystallization from ethanol or DMF.

-

Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis

Microwave synthesis offers a dramatic reduction in reaction time and can often be performed solvent-free, aligning with green chemistry principles.[11][12][13]

-

Expertise & Causality: Microwave irradiation directly and efficiently heats the polar reactants, allowing the high temperatures required for cyclization to be reached in minutes rather than hours.[12] Using an excess of DEEM serves as both a reactant and a high-boiling solvent/energy transfer medium. The rapid, controlled heating often leads to higher purity and yields by minimizing thermal degradation of the product.[13]

-

Methodology:

-

Reaction Setup: To a 2-5 mL microwave vial equipped with a magnetic stir bar, add the aniline (1.0 eq, e.g., 2.0 mmol) and an excess of diethyl 2-ethoxymethylenemalonate (3.0 eq, e.g., 6.0 mmol).[13]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 250-300 °C and hold for 5-10 minutes.[12][13] (Note: The optimal time and temperature should be determined empirically for specific substrates).

-

Isolation: After the reaction, cool the vial to room temperature. The product will often precipitate directly from the reaction mixture.

-

Purification: Collect the solid by filtration and wash thoroughly with ice-cold acetonitrile or ethanol (3-5 mL) to remove excess DEEM. Dry the resulting solid under vacuum. The product is often obtained in high purity without further recrystallization.

-

DEEM as a Versatile Michael Acceptor

The Gould-Jacobs reaction is a specific example of DEEM's broader reactivity as a Michael acceptor. The core principle involves the 1,4-conjugate addition of a nucleophile to the activated double bond, followed by the elimination of ethoxide.[5][14][15]

Caption: General mechanism for reaction of DEEM with nucleophiles.

Reactions with N-Nucleophiles

-

Hydrazines: Reaction with hydrazine or substituted hydrazines is a classical route to pyrazole derivatives. The initial Michael addition is followed by an intramolecular cyclization where a nitrogen atom attacks one of the ester carbonyls, leading to the formation of the stable 5-membered heterocyclic ring.[14][16]

Reactions with C-Nucleophiles

-

Active Methylene Compounds: Carbanions generated from compounds with active methylene groups (e.g., malononitrile, cyanoacetamides) readily add to DEEM. These reactions can be complex, sometimes involving a double Michael addition or subsequent cyclizations, providing routes to highly substituted pyridine and benzene derivatives.[17]

Application in Analytical Chemistry: Derivatization

The reliable reactivity of DEEM with primary amines is harnessed for analytical purposes. It is used as a pre-column derivatization agent for the determination of amino acids and other aliphatic amines by reversed-phase high-performance liquid chromatography (HPLC).[6][18] The resulting derivative is more hydrophobic and possesses a chromophore, allowing for sensitive UV detection. This method is crucial for monitoring enzymatic reactions, such as those involving lysine decarboxylase, by quantifying both the substrate (lysine) and the product (cadaverine).[18]

Safety and Handling

As a reactive chemical intermediate, proper handling of DEEM is essential.

-

Hazards: DEEM is harmful if swallowed and is a skin irritant.[4][19] It can cause severe skin burns and eye damage upon direct contact.[19] Some data suggests it may cause allergic skin reactions or respiratory irritation.[19][20]

-

Handling: Always handle DEEM in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[19]

-

Impurities: A common impurity is diethyl diethoxymethylenemalonate, which is difficult to separate by distillation due to close boiling points. The progress of purification by distillation is often best monitored by refractive index rather than boiling point.[6][21]

Conclusion

The ethoxymethylene group in Diethyl 2-ethoxymethylenemalonate endows it with a powerful and predictable reactivity profile that has been exploited by synthetic chemists for decades. Its role as a potent Michael acceptor and, most notably, as the key reagent in the Gould-Jacobs reaction, has cemented its importance in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][22] For researchers in drug development, a mastery of DEEM's reactivity is not merely academic; it is a practical tool for the efficient construction of the quinolone scaffold and other privileged heterocyclic structures. By understanding the mechanistic principles and the rationale behind specific experimental conditions, scientists can continue to leverage this versatile building block to innovate and accelerate the discovery of new chemical entities.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents [patents.google.com]

- 4. Diethyl ethoxymethylenemalonate CAS#: 87-13-8 [m.chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 12. ablelab.eu [ablelab.eu]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. EMCA and DEEM as Michael Reagents Used in Organic Synthesis: Ingenta Connect [ingentaconnect.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. researchgate.net [researchgate.net]

- 18. repository.kopri.re.kr [repository.kopri.re.kr]

- 19. fishersci.com [fishersci.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. lookchem.com [lookchem.com]

- 22. nbinno.com [nbinno.com]

Diethyl 2-Ethoxymethylene-malonate: A Cornerstone in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of a Versatile Building Block

In the landscape of organic synthesis, certain reagents distinguish themselves through their versatility, reliability, and the sheer breadth of complex molecular architectures they can help construct. Diethyl 2-ethoxymethylenemalonate (DEEMM), a derivative of diethyl malonate, stands as a prime example of such a pivotal building block. Its unique combination of an activated alkene and two ester functionalities makes it a highly valuable precursor for a wide array of heterocyclic compounds and other intricate organic molecules. This guide provides an in-depth exploration of DEEMM, from its synthesis and physicochemical properties to its critical applications in pharmaceutical and fine chemical synthesis, offering field-proven insights and detailed experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of Diethyl 2-Ethoxymethylenemalonate

| Property | Value | Source |

| CAS Number | 87-13-8 | [1] |

| Molecular Formula | C₁₀H₁₆O₅ | [1] |

| Molecular Weight | 216.23 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [1][2] |

| Boiling Point | 279-281 °C (atm) | [3] |

| 108-110 °C (0.25 mmHg) | [4] | |

| Density | 1.08 g/mL | [3] |

| Refractive Index (n²⁰/D) | 1.4620 | [3] |

Spectroscopic Data:

The structural features of DEEMM are clearly elucidated by its NMR spectra.

-

¹H NMR (CDCl₃): δ 7.62 (s, 1H, =CH), 4.22 (q, J = 7 Hz, 2H, OCH₂), 4.19 (q, J = 7 Hz, 4H, OCH₂), 1.37 (t, J = 7 Hz, 3H, CH₃), 1.30 (t, J = 7 Hz, 6H, CH₃).[3]

-

¹³C NMR: The carbon spectrum further confirms the structure, with characteristic peaks for the ester carbonyls, the enol ether, and the ethyl groups.[5]

Synthesis of Diethyl 2-Ethoxymethylenemalonate: A Validated Protocol

The most common and reliable synthesis of DEEMM involves the condensation of diethyl malonate with triethyl orthoformate, often in the presence of a catalyst and a dehydrating agent like acetic anhydride.[4][6] This reaction proceeds through the formation of an intermediate which then eliminates ethanol to yield the final product.

Experimental Protocol: Synthesis of Diethyl 2-Ethoxymethylenemalonate

This protocol is adapted from a well-established procedure.[4]

Materials:

-

Diethyl malonate

-

Triethyl orthoformate

-

Acetic anhydride

-

Anhydrous zinc chloride

-

Ether

-

Magnesium sulfate

Apparatus:

-

Three-necked round-bottom flask

-

Thermometer

-

Distillation column and condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a 5-L three-necked flask equipped with a thermometer, a gas inlet tube, and a distillation column, combine 960 g (6.0 moles) of ethyl malonate, 1000 g (6.75 moles) of ethyl orthoformate, 1260 g (12.3 moles) of acetic anhydride, and 0.5 g of anhydrous zinc chloride.

-

Heat the mixture with agitation. The reaction temperature is gradually increased over several hours (e.g., 102–115°C for 2.5 hours, then 115–127°C for 7 hours). Additional portions of acetic anhydride and ethyl orthoformate may be added during the heating process to drive the reaction to completion.

-

The final heating phase is crucial to convert the intermediate, ethyl diethoxymethylmalonate, into the desired product.

-

After heating is complete, cool the mixture to room temperature and filter to remove any zinc salts.

-

The filtrate is then distilled under reduced pressure. A forerun containing unreacted starting materials and byproducts is collected first.

-

Continue the distillation at a lower pressure (e.g., 0.25 mmHg) to collect the pure diethyl ethoxymethylenemalonate, which boils at approximately 108–110°C at this pressure.[4]

Causality Behind Experimental Choices:

-

Acetic Anhydride: Serves as a dehydrating agent, removing the ethanol formed during the reaction and shifting the equilibrium towards the product.

-

Zinc Chloride: Acts as a Lewis acid catalyst to facilitate the reaction between the diethyl malonate and triethyl orthoformate.

-

Fractional Distillation under Reduced Pressure: This is essential for separating the high-boiling product from unreacted starting materials and byproducts, preventing thermal decomposition.

Core Applications in Heterocyclic Synthesis

DEEMM is a premier starting material for the synthesis of a multitude of heterocyclic systems, particularly those of pharmaceutical relevance. Its electrophilic double bond and the two ester groups provide multiple reaction sites for cyclization reactions.

The Gould-Jacobs Reaction: A Gateway to Quinolines

One of the most significant applications of DEEMM is in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines.[4][7] This reaction is a cornerstone in the synthesis of many antimalarial drugs, including chloroquine.[8][9]

The reaction proceeds in two key stages:

-

Condensation: An aniline derivative reacts with DEEMM, with the displacement of the ethoxy group to form an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures, typically in a high-boiling solvent like diphenyl ether, to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.

Diagram: The Gould-Jacobs Reaction Mechanism

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocol: Synthesis of a 4-Hydroxyquinoline Derivative

The following is a representative microwave-assisted procedure for the Gould-Jacobs reaction.[10]

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate

-

Acetonitrile

Apparatus:

-

Microwave synthesis vial

-

Magnetic stirrer

-

Microwave synthesis system

-

Filtration apparatus

Procedure:

-

To a microwave vial equipped with a magnetic stir bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).

-

Seal the vial and heat the mixture in a microwave synthesizer to 250 °C for a specified time (e.g., 10-30 minutes).

-

Cool the reaction mixture to room temperature. The product will often precipitate.

-

Filter the solid product and wash with cold acetonitrile.

-

Dry the resulting solid under vacuum.

Self-Validating System: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the consumption of the starting aniline and the formation of the product. The identity and purity of the final product should be confirmed by melting point determination and spectroscopic methods (NMR, MS).

Synthesis of Pyrimidines and Fused Pyrimidine Systems

DEEMM is also a valuable precursor for the synthesis of pyrimidine derivatives. By reacting with dinucleophiles such as amidines, guanidine, or urea, DEEMM can be used to construct the pyrimidine ring. These reactions are fundamental in the synthesis of a wide range of biologically active compounds.

Furthermore, DEEMM is employed in the synthesis of fused pyrimidine systems like pyrido[1,2-a]pyrimidines, which are of interest in medicinal chemistry.[1][11] The reaction of DEEMM with 2-aminopyridines leads to the formation of these bicyclic heterocycles.

Diagram: General Workflow for Heterocycle Synthesis using DEEMM

Caption: Generalized synthetic pathway using DEEMM.

Safety and Handling

As with any chemical reagent, proper handling of DEEMM is essential for laboratory safety.

-

Hazards: DEEMM is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2] It may also cause respiratory irritation.

-

Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion: A Modern Reagent with a Rich History

Diethyl 2-ethoxymethylenemalonate continues to be an indispensable tool in the arsenal of the synthetic organic chemist. Its ability to serve as a versatile three-carbon building block for the construction of complex heterocyclic systems, particularly quinolines and pyrimidines, has solidified its importance in both academic research and industrial applications, especially in the development of new pharmaceutical agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to leveraging its full potential in the pursuit of novel molecular discovery.

References

- 1. Diethyl ethoxymethylenemalonate | 87-13-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Synthetic Chemistry of Diethyl 2-Ethoxymethylenemalonate (DEEM): Mechanisms, Protocols, and Applications

An In-depth Technical Guide:

Introduction: The Unique Role of DEEM in Organic Synthesis

Diethyl 2-ethoxymethylenemalonate, commonly referred to as DEEM or EMME, is a highly versatile and economically significant reagent in organic synthesis.[1] With the chemical structure C₂H₅OCH=C(COOC₂H₅)₂, it serves as a key C3 building block for a multitude of complex molecular architectures.[2] While its parent compound, diethyl malonate, is renowned for the nucleophilic character of its active methylene group, the introduction of the ethoxymethylene moiety fundamentally inverts this reactivity.[3][4] The electron-withdrawing nature of the two ester groups, combined with the conjugated C=C double bond, renders the β-carbon electrophilic, making DEEM an excellent Michael acceptor and a prime substrate for nucleophilic substitution-elimination reactions.

This guide provides an in-depth exploration of the core reactions involving DEEM, focusing on the mechanistic principles, field-proven experimental protocols, and its pivotal role in the synthesis of pharmaceuticals and other functional heterocycles. Particular emphasis is placed on explaining the causality behind experimental choices to provide researchers and drug development professionals with actionable insights.

Synthesis of Diethyl 2-Ethoxymethylenemalonate (DEEM)

The most prevalent and industrially scalable synthesis of DEEM involves the condensation of diethyl malonate with an orthoformate, typically triethyl orthoformate.[5][6] This reaction is commonly catalyzed by Lewis acids, such as zinc chloride, or facilitated by acetic anhydride, which acts as a dehydrating agent and drives the reaction towards the product.[6]

The reaction proceeds through a series of steps: initial acidic ionization of diethyl malonate, formation of an intermediate by reaction with the orthoformate, and subsequent elimination of two molecules of ethanol to yield the final product.[5][7] An alternative approach involves the reaction of diethyl malonate with ethyl formate or carbon monoxide in the presence of an alkali metal salt, such as sodium ethoxide, followed by an acid-catalyzed condensation with ethanol.[1] This method can be advantageous due to the lower cost of the raw materials.[1]

References

- 1. CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents [patents.google.com]

- 2. Diethyl (ethoxymethylene)malonate | C10H16O5 | CID 6871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Page loading... [guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate - Google Patents [patents.google.com]

Solubility and stability of diethyl 2-ethoxymalonate

An In-Depth Technical Guide to the Solubility and Stability of Diethyl Ethoxymethylenemalonate (DEEMM) for Pharmaceutical and Research Applications

Introduction

Diethyl ethoxymethylenemalonate (DEEMM), a key organic intermediate, is a cornerstone in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1] Its versatile structure, featuring multiple reactive sites, makes it an invaluable building block for creating complex heterocyclic systems, such as quinolone antibacterials.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of DEEMM's physicochemical properties—specifically its solubility and stability—is not merely academic. It is a critical prerequisite for robust process development, reaction optimization, purification, formulation design, and ensuring the long-term integrity of the substance.

This guide provides a detailed examination of the solubility and stability of DEEMM. Moving beyond a simple recitation of data, this document, written from the perspective of a Senior Application Scientist, delves into the causality behind its behavior, offers field-proven experimental protocols for its characterization, and provides practical recommendations for its handling and storage.

Section 1: Core Physicochemical Properties of DEEMM

A foundational understanding of DEEMM begins with its basic physicochemical properties. These parameters govern its behavior in various chemical environments and are essential for designing synthetic and analytical procedures.

| Property | Value | Source(s) |

| CAS Number | 87-13-8 | [1] |

| Molecular Formula | C₉H₁₄O₅ | Derived |

| Molecular Weight | 202.20 g/mol | Derived |

| Appearance | Pale yellow liquid | [1] |

| Boiling Point | 108–110 °C at 0.25 mmHg | [3] |

| Purity | Typically >98% | [1] |

Section 2: Solubility Profile of Diethyl Ethoxymethylenemalonate (DEEMM)

The solubility of DEEMM is a critical factor in its application, dictating the choice of reaction solvents, purification methods, and potential formulation vehicles. Its solubility characteristics are a direct consequence of its molecular structure, which combines polar ester and ether functionalities with nonpolar ethyl groups.

Theoretical Considerations

DEEMM possesses moderate polarity. The two ester groups and the ethoxy group can act as hydrogen bond acceptors, affording some solubility in polar protic solvents. However, the four ethyl groups and the overall carbon backbone impart significant nonpolar character, leading to excellent solubility in a wide range of organic solvents. As with most esters, its solubility in water is limited.[4]

Qualitative Solubility Data

While precise quantitative data is sparse in the literature, the qualitative solubility of DEEMM and similar malonate esters is well-established through their common use in synthesis.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble / Miscible | The polarity of these solvents effectively solvates the ester and ether groups of DEEMM.[4][5] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble / Miscible | Hydrogen bonding between the solvent and the oxygen atoms of DEEMM facilitates dissolution.[6] |

| Nonpolar Aromatic | Toluene, Benzene | Soluble / Miscible | Van der Waals interactions are sufficient for solvation. Toluene is a common reaction solvent.[5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | Structural similarities and dipole-dipole interactions lead to good compatibility.[5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble / Miscible | These solvents are effective at dissolving moderately polar organic compounds.[4][5] |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble | The polarity of the ester groups is too high for effective solvation by purely aliphatic hydrocarbons.[5] |

| Aqueous | Water | Limited / Low | The hydrophobic character of the ethyl groups limits solubility, despite the presence of polar functionalities.[4] |

Experimental Protocol: Determination of Equilibrium Solubility

This protocol describes the shake-flask method, a gold standard for determining the equilibrium solubility of a compound in a given solvent. The self-validating nature of this protocol lies in ensuring that a true equilibrium is reached and that the analytical method used is accurate and specific.

Causality Behind Experimental Choices:

-

Excess Solute: Using an excess of DEEMM ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

Extended Equilibration: A 24-48 hour agitation period at a constant temperature is crucial to ensure the system reaches a true thermodynamic equilibrium. Shorter times may yield non-reproducible, artificially low solubility values.

-

Filtration: Using a sub-micron filter (e.g., 0.22 µm) is critical to remove all undissolved solid/liquid particles, ensuring that the analyzed sample represents only the solubilized compound.

-

HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is chosen for its specificity and sensitivity, allowing for accurate quantification of DEEMM even at low concentrations and separating it from any potential impurities or early-stage degradants.[7]

Step-by-Step Methodology:

-

Preparation: To a series of glass vials, add a precisely weighed excess amount of DEEMM (e.g., 100 mg).

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the desired test solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved material settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean, pre-weighed vial. This step must be performed quickly to minimize solvent evaporation.

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method with UV detection.[7]

-

Prepare a calibration curve using standards of known DEEMM concentration.

-

-

Calculation: Calculate the concentration of DEEMM in the original saturated solution based on the dilution factor and the calibration curve. Express solubility in g/100 mL or mg/mL.

-

Validation: Perform the experiment in triplicate for each solvent to ensure reproducibility.

Section 3: Chemical Stability and Degradation Pathways

DEEMM is a moderately stable compound under standard storage conditions, but it is susceptible to degradation under specific environmental stresses, primarily hydrolysis and thermal decomposition. Understanding these pathways is crucial for preventing purity loss during synthesis, workup, and storage.

Hydrolytic Degradation

As an ester, DEEMM is susceptible to hydrolysis, a reaction catalyzed by both acids and bases.[8]

-

Base-Catalyzed Hydrolysis (Saponification): This pathway is typically rapid and irreversible. The hydroxide ion acts as a nucleophile, attacking one of the ester carbonyl carbons. This leads to the formation of the corresponding carboxylate salt and ethanol. Subsequent attack on the second ester group can also occur. Basic conditions should be strictly avoided during aqueous workups if the integrity of the ester is to be maintained.

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon towards nucleophilic attack by water. While generally slower than base-catalyzed hydrolysis, prolonged exposure to strong acids, especially at elevated temperatures, will lead to the formation of the corresponding carboxylic acid and ethanol.[9][10]

Thermal Degradation

Malonate esters can undergo thermal degradation. For DEEMM, a potential pathway at elevated temperatures (e.g., during distillation at atmospheric pressure) is the elimination of ethanol to form a more conjugated system.[11] More severe heating, particularly after hydrolysis to the malonic acid derivative, can lead to decarboxylation, where a carboxyl group is lost as carbon dioxide.[12]

Section 4: Stability Assessment: Protocols and Methodologies

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active substance due to degradation. Forced degradation (or stress testing) is the cornerstone of developing such a method.

Protocol: Forced Degradation Study and Stability-Indicating HPLC Method Development

Objective: To intentionally degrade DEEMM under various stress conditions and develop an HPLC method that resolves the parent compound from all major degradation products.

Causality Behind Experimental Choices:

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent the most common environmental stresses a compound might encounter during its lifecycle.

-

Analyte Concentration: A 1 mg/mL concentration is a standard starting point, high enough for easy detection of degradants but low enough to remain soluble.

-

Gradient Elution: A gradient HPLC method (where the mobile phase composition changes over time) is chosen initially because it is highly effective at separating compounds with a wide range of polarities, which is expected in a degradation sample.

-

Peak Purity Analysis: Using a Photo-Diode Array (PDA) detector allows for peak purity analysis, a critical self-validating step. If a peak is pure, the UV spectrum will be consistent across its entire width. Spectral inhomogeneity indicates a co-eluting impurity or degradant.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of DEEMM in acetonitrile.

-

Forced Degradation:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 8 hours. Cool and neutralize with 1N NaOH.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1N HCl.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat a solid sample of DEEMM at 80 °C for 72 hours. Dissolve in acetonitrile for analysis.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

-

-

HPLC Method Development:

-

Initial Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: PDA detector scanning 200-400 nm.

-

Column Temperature: 30 °C

-

-

-

Analysis and Optimization:

-

Inject the unstressed stock solution and each of the stressed samples onto the HPLC system.

-

Examine the chromatograms. The goal is to achieve baseline separation (Resolution > 1.5) between the main DEEMM peak and all degradation product peaks.

-

Optimize the gradient slope, mobile phase composition, and flow rate as needed to improve separation.

-

Perform peak purity analysis on the DEEMM peak in all chromatograms to confirm it is not co-eluting with degradants.

-

Section 5: Practical Recommendations for Handling and Storage

Based on the known stability profile of DEEMM and related malonate esters, the following best practices are recommended to ensure its long-term integrity.

-

Storage Temperature: For long-term storage, refrigeration at 2-8 °C is recommended.[8] This minimizes the rate of potential hydrolytic and thermal degradation pathways. For routine lab use, storage in a cool, dark place is sufficient.[8][11]

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This displaces moisture and oxygen, protecting against hydrolysis and potential oxidative degradation.

-

Container: Use a tightly sealed, non-reactive container (e.g., amber glass bottle) to prevent exposure to moisture and light.[8]

-

Handling: Avoid contact with strong acids, strong bases, and oxidizing agents. During aqueous workups in synthesis, use mild bases (e.g., sodium bicarbonate solution) for washes and minimize contact time to prevent significant saponification.[13]

Conclusion

Diethyl ethoxymethylenemalonate (DEEMM) is a robust and versatile synthetic intermediate. However, its utility is maximized only when its solubility and stability are fully understood and respected. It exhibits broad solubility in common organic solvents but is sparingly soluble in water. The primary degradation liabilities are hydrolysis under both acidic and basic conditions and, to a lesser extent, thermal decomposition. By employing the principles and protocols outlined in this guide, researchers can ensure the quality and consistency of DEEMM, leading to more reliable, reproducible, and successful outcomes in their research and development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. CN112898152A - Preparation method of ethoxy diethyl methylene malonate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Diethyl 2-(4-Methoxybenzyl)malonate | 6335-37-1 | Benchchem [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Gould-Jacobs Reaction with Diethyl Ethoxymethylenemalonate

This guide provides a comprehensive overview of the Gould-Jacobs reaction, a cornerstone of heterocyclic chemistry for the synthesis of 4-hydroxyquinolines. We will delve into the reaction's mechanism, procedural nuances, and its significant applications in the pharmaceutical industry, with a specific focus on the use of diethyl ethoxymethylenemalonate as a key reagent.

Introduction: The Significance of the Quinolone Scaffold

Heterocyclic compounds containing a nitrogen atom are fundamental building blocks in medicinal chemistry due to their diverse biological activities.[1] Among these, the quinoline ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring, is of particular importance.[2] Quinolones, which feature a carbonyl group on the quinoline framework, are a prominent class of compounds with a broad spectrum of applications, including as antibacterial, antiviral, and anticancer agents.[1]

The Gould-Jacobs reaction, first reported in 1939, provides a robust and versatile method for the synthesis of 4-hydroxyquinolines, which are key precursors to a multitude of pharmaceutically active molecules.[3][4] This thermal cyclization process has become an indispensable tool in drug discovery and development, enabling the construction of the quinolone core found in numerous therapeutic agents.[3]

The Gould-Jacobs Reaction: A Mechanistic Exploration

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[3][5] This is followed by a high-temperature intramolecular cyclization, subsequent hydrolysis (saponification) of the ester, and finally, decarboxylation to yield the 4-hydroxyquinoline product.[6]

The reaction sequence can be broken down into the following key stages:

-

Step 1: Nucleophilic Substitution. The reaction initiates with a nucleophilic attack by the amino group of the aniline on the electron-deficient carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[5][7]

-

Step 2: Thermal Cyclization. This is the rate-determining step and requires significant thermal energy, typically temperatures exceeding 250 °C.[3][8] This high temperature induces a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[3][5] The resulting product is a 4-oxo-quinoline-3-carboxylate.[3]

-

Step 3: Tautomerization. The cyclized product exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.[3]

-

Step 4: Saponification and Decarboxylation. The ester group is then hydrolyzed to a carboxylic acid using a base, such as sodium hydroxide.[5] Subsequent heating leads to decarboxylation, yielding the final 4-hydroxyquinoline product.[3][5]

The overall efficiency of the Gould-Jacobs reaction is highly dependent on the reaction temperature and duration.[9] While conventional heating methods using high-boiling solvents like diphenyl ether are effective, they can be harsh and lead to side reactions.[1][3]

Caption: Key steps of the Gould-Jacobs reaction mechanism.

Experimental Protocols: From Benchtop to Scale-Up